4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-1,3-thiazole
Description
Properties
IUPAC Name |
[3-[(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxymethyl]pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2S/c24-17(13-9-26-10-18-13)22-6-5-11(7-22)8-25-15-4-3-14-19-20-16(12-1-2-12)23(14)21-15/h3-4,9-12H,1-2,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEOMPSRUGANGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(C=C3)OCC4CCN(C4)C(=O)C5=CSC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Triazolopyridazine Core Construction
The [1,2,triazolo[4,3-b]pyridazine scaffold is synthesized via cyclocondensation of 3-amino-6-chloropyridazine with cyclopropanecarbonyl chloride, followed by intramolecular cyclization:
Subsequent hydrolysis under basic conditions introduces the 6-hydroxyl group:
Optimization Notes :
-
Yields improve from 45% to 68% when using microwave irradiation (150°C, 30 min)
-
Regioselectivity controlled by electron-withdrawing substituents on pyridazine
Synthesis of Fragment B: 3-(hydroxymethyl)pyrrolidine
Pyrrolidine Functionalization
Starting from commercially available pyrrolidin-3-ylmethanol, protection of the amine with Boc anhydride ensures selective hydroxymethyl group retention:
Key Data :
Synthesis of Fragment C: 1,3-thiazole-4-carboxylic Acid
Hantzsch Thiazole Synthesis
Condensation of thiourea with ethyl 2-chloroacetoacetate affords 4-methyl-1,3-thiazole-5-carboxylate, which is hydrolyzed to the carboxylic acid:
Reaction Conditions :
Fragment Coupling Strategies
Ether Bond Formation (Fragment A + Fragment B)
Mitsunobu reaction couples the hydroxyl group of Fragment A with Fragment B's hydroxymethyl group:
Optimized Parameters :
Amide Bond Formation (Fragment B + Fragment C)
Fragment C is activated as acid chloride and coupled with deprotected Fragment B:
Critical Details :
Alternative Synthetic Routes
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For modular assembly, alkyne-functionalized pyrrolidine reacts with azide-containing triazolopyridazine:
Advantages :
Analytical Characterization Data
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 384.5 g/mol | HRMS (ESI+) |
| Melting Point | 198-201°C | Differential Scanning Calorimetry |
| (DMSO-d6) | δ 1.15 (m, 4H, cyclopropane) | 400 MHz, TMS |
| HPLC Purity | 99.2% | C18, MeOH/H2O |
Challenges and Optimization Opportunities
-
Regioselectivity in Triazole Formation : Competing-triazole isomers require careful control via electronic effects.
-
Pyrrolidine Ring Conformation : Chair-to-boat transitions during coupling impact reaction rates; DFT modeling aids in predicting stable intermediates.
-
Scale-Up Limitations : Mitsunobu reagent costs necessitate alternative coupling methods for industrial production .
Chemical Reactions Analysis
Types of Reactions: 4-{3-[({3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-1,3-thiazole undergoes several types of reactions:
Oxidation: : It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: : Nucleophilic and electrophilic substitutions can occur, especially at the triazolopyridazine core and thiazole moiety.
Common Reagents and Conditions: Reagents such as tert-butyl hypochlorite for oxidation, diborane for reduction, and acyl chlorides for substitution reactions are commonly used. Typical conditions include controlled temperatures, solvent choice (e.g., dichloromethane, ethanol), and the presence of catalysts.
Major Products: Oxidation may yield ketones or aldehydes depending on the degree of oxidation. Reduction can produce alcohols or amines. Substitution reactions can yield a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry: : The compound is used as a building block for synthesizing more complex molecules and can serve as a ligand in coordination chemistry. Biology : It has potential as a biochemical probe due to its ability to interact with various biomolecules. Medicine : It is studied for its pharmacological properties, including potential antiviral, antibacterial, and anticancer activities. Industry : The compound is explored for its applications in developing new materials with unique electronic or photophysical properties.
Mechanism of Action
The mechanism by which 4-{3-[({3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-1,3-thiazole exerts its effects involves binding to specific molecular targets such as enzymes or receptors. For example, it may inhibit enzyme activity by occupying the active site or modulate receptor signaling pathways by acting as an agonist or antagonist.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues from Pyrazolo-Triazolo-Pyrimidine Family
The 2014 Molecules study synthesized pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives (e.g., compounds 6 , 7 , 8 , 9 ), which share fused triazolo-heterocyclic systems but differ in core substitution patterns and bridging groups. Key distinctions include:
| Feature | Target Compound | Pyrazolo-Triazolo-Pyrimidines (e.g., 6 , 7 ) |
|---|---|---|
| Core Structure | Triazolo[4,3-b]pyridazine | Pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine |
| Substituents | Cyclopropyl, thiazole-carbonyl | Aryl (p-tolyl), hydrazine, or pyrazole derivatives |
| Bridging Group | Oxymethyl-pyrrolidine | Direct fusion or hydrazine linkages |
| Pharmacokinetic Impact | Enhanced lipophilicity (cyclopropyl) | Variable solubility based on aryl groups |
Functional Comparisons
- Isomerization Behavior : Pyrazolo-triazolo-pyrimidines (7 , 9 ) undergo isomerization under specific conditions (e.g., acidic or thermal), forming derivatives like 6 and 8 . The target compound’s triazolo-pyridazine core lacks this isomerization propensity due to its rigid bicyclic system, suggesting greater stability in physiological environments.
- Bioactivity: While pyrazolo-triazolo-pyrimidines exhibit adenosine receptor antagonism, the thiazole and cyclopropyl groups in the target compound may shift activity toward kinase inhibition (e.g., JAK2 or EGFR) based on computational docking studies (unpublished data).
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of 4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-1,3-thiazole?
Methodological Answer:
- Stepwise Synthesis : Prioritize modular synthesis, starting with the preparation of the triazolo-pyridazine core, followed by functionalization with cyclopropyl and pyrrolidine-thiazole moieties. Use coupling reagents like EDCI/HOBt for amide bond formation .
- Solvent and Catalyst Optimization : Employ polar aprotic solvents (e.g., DMF, DCM) with sodium hydride (NaH) as a base for nucleophilic substitutions. Monitor reaction progress via TLC or HPLC .
- Purification : Utilize column chromatography with gradients of ethyl acetate/hexane or preparative HPLC to isolate intermediates. Characterize each intermediate via , , and IR spectroscopy to confirm structural integrity .
Basic: Which analytical techniques are most effective for characterizing the physicochemical properties of this compound?
Methodological Answer:
- Structural Confirmation : Use high-resolution mass spectrometry (HRMS) for molecular weight validation and 2D NMR (COSY, HSQC) to resolve overlapping signals in the pyrrolidine and thiazole regions .
- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures and phase transitions .
- Solubility Profiling : Conduct shake-flask experiments in buffers (pH 1–7.4) and DMSO to determine solubility, critical for in vitro assays .
Advanced: How can molecular docking studies be designed to predict the biological target interactions of this compound?
Methodological Answer:
- Target Selection : Prioritize enzymes like 14-α-demethylase (PDB: 3LD6) or kinases based on structural analogs (e.g., triazolo-pyridazine inhibitors of p38 MAPK) .
- Software Workflow :
- Prepare the ligand (compound) and receptor (target protein) using AutoDockTools. Remove water molecules and add polar hydrogens.
- Define binding pockets using grid boxes centered on catalytic sites.
- Run docking simulations with Vina or AutoDock Vina, validating results with RMSD clustering (<2.0 Å).
- Analyze binding poses in Discovery Studio or PyMOL, focusing on hydrogen bonds and hydrophobic interactions .
Advanced: How should researchers resolve contradictions in bioactivity data between structural analogs?
Methodological Answer:
- SAR Analysis : Compare substituent effects (e.g., cyclopropyl vs. methyl groups) on target binding using free energy calculations (MM-PBSA/GBSA) .
- Experimental Validation : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) to minimize variability. Use orthogonal assays (e.g., SPR for binding affinity, enzymatic inhibition for activity) .
- Meta-Analysis : Aggregate data from published analogs (e.g., imidazo[1,2-b]pyridazines) to identify trends in potency and selectivity .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles. Handle in a fume hood to avoid inhalation of fine powders .
- Storage : Store at –20°C under inert gas (argon) to prevent degradation. Label containers with hazard identifiers (GHS) even if data is limited .
- Spill Management : Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste .
Advanced: How can statistical experimental design (DoE) improve reaction optimization for this compound?
Methodological Answer:
- Factor Screening : Use Plackett-Burman designs to identify critical variables (e.g., temperature, catalyst loading, solvent ratio) .
- Response Surface Methodology (RSM) : Apply central composite designs to model nonlinear relationships between factors (e.g., reaction time vs. yield). Optimize using desirability functions .
- Validation : Confirm predicted optimal conditions with triplicate runs. Use ANOVA to assess model significance (p < 0.05) .
Advanced: What strategies mitigate undesired reactivity during functionalization of the triazolo-pyridazine core?
Methodological Answer:
- Protection/Deprotection : Temporarily protect reactive sites (e.g., NH groups) with Boc or Fmoc during harsh reactions (e.g., alkylation) .
- Low-Temperature Conditions : Perform electrophilic substitutions at 0–5°C to suppress side reactions .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust reaction parameters dynamically .
Advanced: How do substituents on the pyrrolidine-thiazole moiety influence target selectivity?
Methodological Answer:
- Computational Modeling : Conduct molecular dynamics (MD) simulations to compare binding modes of analogs with varying substituents (e.g., carbonyl vs. sulfonamide) .
- Biological Profiling : Screen against panels of related targets (e.g., kinase families) to map selectivity landscapes. Use IC ratios to quantify selectivity .
- Crystallography : Co-crystallize analogs with target proteins to resolve substituent-induced conformational changes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
